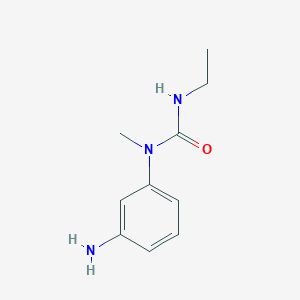![molecular formula C10H17N3S B1374032 1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine CAS No. 1267009-16-4](/img/structure/B1374032.png)
1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine
Vue d'ensemble
Description
1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine is a heterocyclic organic compound that features a thiazole ring and a piperazine moiety. The thiazole ring is known for its aromaticity and biological activity, making it a significant scaffold in medicinal chemistry . The compound’s structure allows it to participate in various chemical reactions, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
The synthesis of 1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine typically involves the reaction of 4-methyl-1,3-thiazole with piperazine under specific conditions. One common method includes:
Starting Materials: 4-methyl-1,3-thiazole and piperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Procedure: The 4-methyl-1,3-thiazole is first activated by a halogenating agent, such as bromine, to form 4-bromo-1,3-thiazole.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the thiazole ring to a thiazolidine ring.
Substitution: The thiazole ring is susceptible to electrophilic substitution reactions, where electrophiles such as halogens can replace hydrogen atoms on the ring. Common reagents include halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets, including receptors and enzymes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The piperazine moiety can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparaison Avec Des Composés Similaires
1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine can be compared with other thiazole-containing compounds, such as:
4-Methyl-1,3-thiazole: A simpler compound with similar biological activity but lacking the piperazine moiety.
1-(4-Methyl-1,3-thiazol-2-yl)ethanone: Another thiazole derivative with different chemical properties and reactivity.
1-(4-Methyl-1,3-thiazol-2-yl)ethylamine: A compound with similar structure but different functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the thiazole ring and piperazine moiety, which provides a balance of biological activity and chemical versatility.
Propriétés
IUPAC Name |
4-methyl-2-(1-piperazin-1-ylethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-8-7-14-10(12-8)9(2)13-5-3-11-4-6-13/h7,9,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXWOHLQSZGUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1373957.png)
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1373960.png)


![4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B1373966.png)
![2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile](/img/structure/B1373968.png)



